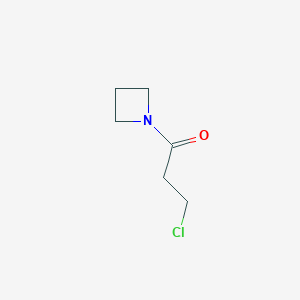

1-(Azetidin-1-YL)-3-chloropropan-1-one

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-(azetidin-1-yl)-3-chloropropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO/c7-3-2-6(9)8-4-1-5-8/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWKQQDEXDCDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(azetidin-1-yl)-3-chloropropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the chemical compound 1-(azetidin-1-yl)-3-chloropropan-1-one. This document details the chemical properties, synthesis pathway, experimental protocols, and characterization of the target molecule, designed to be a valuable resource for researchers and professionals in the fields of organic chemistry and drug development.

Compound Overview

This compound is a chemical compound with the molecular formula C₆H₁₀ClNO and a molecular weight of 147.60 g/mol .[1][2] Its unique structure, incorporating a strained four-membered azetidine ring and a reactive chloropropyl group, makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

| Property | Value | Reference |

| CAS Number | 1094428-17-7 | [1][3] |

| Molecular Formula | C₆H₁₀ClNO | [1][2] |

| Molecular Weight | 147.60 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | ClCCC(=O)N1CCC1 | [2] |

| InChIKey | ZWWKQQDEXDCDMW-UHFFFAOYSA-N | [1][2] |

Synthesis Pathway

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. This involves the acylation of the secondary amine, azetidine, with the acyl chloride, 3-chloropropionyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction. An inert solvent is used to facilitate the reaction.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

-

Azetidine

-

3-Chloropropionyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine and triethylamine (approximately 1.1 to 1.5 molar equivalents relative to azetidine) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 3-chloropropionyl chloride (approximately 1.0 to 1.2 molar equivalents relative to azetidine) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (typically ranging from a few hours to overnight). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes).

-

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow:

Caption: A typical experimental workflow for the synthesis of this compound.

Quantitative Data

Due to the lack of a specific published procedure for the synthesis of this compound, quantitative data such as reaction yield, precise molar ratios, and reaction times are not available. It is recommended that these parameters be optimized during the experimental process. For analogous reactions involving the synthesis of other azetidinone derivatives, yields can vary widely depending on the specific substrates and reaction conditions.

Characterization Data

Spectroscopic data for this compound is not explicitly available in the searched literature. For characterization, the following spectral features would be expected:

-

¹H NMR: Signals corresponding to the protons of the azetidine ring (likely two triplets) and the two methylene groups of the chloropropyl chain (two triplets).

-

¹³C NMR: Resonances for the carbonyl carbon, the carbons of the azetidine ring, and the two carbons of the chloropropyl chain.

-

Mass Spectrometry: A molecular ion peak corresponding to the mass of the compound (147.60 g/mol ), along with a characteristic isotopic pattern for a molecule containing one chlorine atom.

Safety Considerations

-

Azetidine: Is a flammable and corrosive liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

3-Chloropropionyl chloride: Is a corrosive and lachrymatory substance. It reacts with water and should be handled with extreme care in a fume hood, using appropriate PPE.

-

Triethylamine: Is a flammable and corrosive liquid with a strong odor. It should be handled in a fume hood.

-

Dichloromethane: Is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a well-ventilated fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

This technical guide provides a framework for the synthesis of this compound based on established chemical principles and analogous reactions. Researchers should use this information as a starting point and optimize the reaction conditions for their specific needs, while adhering to all necessary safety precautions.

References

1-(azetidin-1-yl)-3-chloropropan-1-one chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties of 1-(azetidin-1-yl)-3-chloropropan-1-one. This compound is a member of the azetidinone class of molecules, which are of significant interest in medicinal chemistry due to their presence in the core structure of many antibacterial agents. This document summarizes its known physicochemical properties, provides a representative synthetic protocol, and outlines its safety profile. Due to the limited availability of experimental data in public literature, some of the presented information is based on computational predictions and general knowledge of related compounds.

Chemical Properties

This compound is a small molecule featuring a four-membered azetidine ring connected to a chloropropanoyl group.

Physicochemical Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ClNO | [1] |

| Molecular Weight | 147.60 g/mol | [1] |

| CAS Number | 1094428-17-7 | [1] |

| Appearance | Not available | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| Storage Temperature | Room Temperature | [2] |

Computed properties suggest a topological polar surface area of 20.3 Ų and a rotatable bond count of 2.[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a general and widely used method for the synthesis of N-acyl azetidines involves the acylation of azetidine with an appropriate acyl chloride. In this case, the reaction would be between azetidine and 3-chloropropionyl chloride.

General Synthetic Protocol: Acylation of Azetidine

This protocol is a representative method based on general chemical principles for the synthesis of N-acylated azetidines.

Materials:

-

Azetidine

-

3-Chloropropionyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine in the chosen anhydrous aprotic solvent. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add a slight excess (approximately 1.1 to 1.5 equivalents) of the tertiary amine base to the stirred solution.

-

Acylation: Slowly add a solution of 3-chloropropionyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically 2-12 hours). Monitor the progress of the reaction by a suitable chromatographic technique (e.g., Thin Layer Chromatography).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of a mild base (e.g., sodium bicarbonate). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Diagram 1: General Synthesis Workflow

References

An In-depth Technical Guide to 1-(azetidin-1-yl)-3-chloropropan-1-one (CAS Number: 1094428-17-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(azetidin-1-yl)-3-chloropropan-1-one, a valuable building block in medicinal chemistry. The document details its chemical properties, a plausible synthetic route, and its potential applications in drug discovery, with a focus on its role as a versatile linker.

Chemical Properties and Safety Information

This compound is a small molecule containing a reactive azetidine ring and a chloropropane moiety, making it a useful intermediate for further chemical modifications.[1][2]

Table 1: Chemical and Physical Properties [1][2]

| Property | Value |

| CAS Number | 1094428-17-7 |

| Molecular Formula | C₆H₁₀ClNO |

| Molecular Weight | 147.6 g/mol |

| IUPAC Name | This compound |

| SMILES | ClCCC(=O)N1CCC1 |

| InChIKey | ZWWKQQDEXDCDMW-UHFFFAOYSA-N |

Safety and Handling:

While specific hazard information for this compound is limited, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

Synthesis and Characterization

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

Azetidine

-

3-Chloropropionyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the solution to act as a base and scavenger for the HCl byproduct.

-

Slowly add a solution of 3-chloropropionyl chloride in anhydrous DCM to the cooled azetidine solution with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization:

While experimental spectroscopic data is not widely published, the following table presents predicted data based on the structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the azetidine ring protons and the two methylene groups of the chloropropanoyl chain. The protons adjacent to the chlorine and the carbonyl group would be expected to have distinct chemical shifts. |

| ¹³C NMR | Peaks for the carbonyl carbon, the two carbons of the azetidine ring, and the two carbons of the chloropropanoyl chain.[3][4] |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (147.6 g/mol ), along with characteristic fragmentation patterns. |

| IR Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. |

Applications in Drug Development

The bifunctional nature of this compound, possessing a nucleophilic azetidine nitrogen and an electrophilic chloropropane tail, makes it a valuable building block in medicinal chemistry.[5]

3.1. Role as a Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[6][7][8] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The azetidine moiety can be incorporated into linkers to provide specific conformational constraints and solubility properties. The chloropropyl group allows for facile attachment to other molecular fragments through nucleophilic substitution reactions.

3.2. Building Block for Novel Scaffolds

The strained azetidine ring can be a key pharmacophoric element in various bioactive molecules.[9] The reactivity of the chloropropane chain allows for the introduction of diverse functional groups, enabling the synthesis of libraries of compounds for screening in drug discovery programs.

Visualizations

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Diagram 2: Conceptual Workflow for PROTAC Synthesis

Caption: Conceptual use of the title compound as a linker in PROTAC synthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS 1094428-17-7Â [matrix-fine-chemicals.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0247859) [hmdb.ca]

- 4. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. api.pageplace.de [api.pageplace.de]

- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(azetidin-1-yl)-3-chloropropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(azetidin-1-yl)-3-chloropropan-1-one, a key intermediate in synthetic organic chemistry. The document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its potential applications in research and drug development, adhering to the highest standards of scientific accuracy and data presentation.

Chemical Identity and Properties

This compound is a substituted ketone featuring a four-membered azetidine ring N-acylated with a 3-chloropropionyl group. The presence of a reactive chlorine atom and the strained azetidine ring makes it a versatile building block for the synthesis of more complex molecules.[1]

Nomenclature and Identifiers

The compound is systematically named following IUPAC conventions. Its key identifiers are summarized below for easy reference.

| Identifier | Value | Citation |

| IUPAC Name | This compound | |

| CAS Number | 1094428-17-7 | [2][3][4] |

| Molecular Formula | C₆H₁₀ClNO | [2][3] |

| Synonyms | 1-Propanone, 1-(1-azetidinyl)-3-chloro- | [2][4] |

Physicochemical and Computed Properties

Detailed experimental physical properties are not widely published; however, computed properties provide valuable insights into the molecule's characteristics. This compound is typically available for research and development purposes.[3]

| Property | Value | Citation |

| Molecular Weight | 147.60 g/mol | [3] |

| MDL Number | MFCD11179591 | [3] |

| Storage Temperature | Room Temperature |

Synthesis of this compound

The primary synthetic route to this compound is the N-acylation of azetidine with 3-chloropropionyl chloride. This reaction is a standard amidation procedure where the nucleophilic secondary amine of the azetidine ring attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[5]

General Synthesis Workflow

The logical flow for the synthesis is outlined below, starting from the precursor, 3-chloropropionyl chloride, and its reaction with azetidine.

Detailed Experimental Protocol

While a specific protocol for this exact molecule is not publicly documented in peer-reviewed journals, a standard procedure can be adapted from general methods for the acylation of amines with reactive acyl chlorides.[5][6]

Materials:

-

Azetidine

-

3-Chloropropionyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with azetidine (1.0 equivalent) and anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.

-

Base Addition: Triethylamine (1.1 equivalents) is added to the stirred solution.

-

Acylation: A solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous dichloromethane is added dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3-4 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is quenched by the addition of water. The organic layer is separated and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.

Applications in Research and Drug Development

Role as a Synthetic Intermediate

This compound serves as a valuable bifunctional intermediate. The terminal alkyl chloride provides a site for nucleophilic substitution, while the azetidine amide core can be modified or incorporated into larger scaffolds.

-

Pharmaceutical Building Block: Azetidine rings are considered privileged structures in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs.[1] This compound provides a straightforward entry point for introducing the azetidine-1-yl-propanone moiety into potential drug candidates.

-

Elaboration of Side Chains: The chloro- group can be displaced by various nucleophiles (amines, thiols, azides, etc.) to generate a library of derivatives for structure-activity relationship (SAR) studies.

Logical Pathway in Drug Discovery

The compound's utility lies in its ability to connect a desirable heterocyclic motif (azetidine) with other fragments through its reactive handle (the chloride). This logical relationship is crucial in fragment-based drug discovery and lead optimization.

Safety and Handling

Although specific hazard data for this compound is limited, compounds with similar functional groups (acyl chlorides, alkyl chlorides) warrant careful handling.[7]

-

General Precautions: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[7]

-

First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. Seek medical attention if symptoms persist.[7]

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fire suppression.[7]

This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety data sheet. Always consult the material safety data sheet (MSDS) from the supplier before handling this chemical.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 1094428-17-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. This compound | 1094428-17-7 [amp.chemicalbook.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 1-(4-Bromophenyl)-3-chloropropan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(azetidin-1-yl)-3-chloropropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(azetidin-1-yl)-3-chloropropan-1-one. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide is based on predicted values derived from the analysis of its constituent chemical moieties and data from related compounds. This document offers a comprehensive overview of the expected spectral data, a detailed experimental protocol for acquiring the spectrum, and visualizations to aid in understanding the molecular structure and its corresponding NMR signals.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on known chemical shift ranges for similar functional groups, including N-acylated azetidines and 3-chloropropanoyl derivatives. The predicted values are for a spectrum recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| a (-CH₂Cl) | ~ 3.7 - 3.8 | Triplet (t) | ~ 6-7 | 2H |

| b (-CH₂CO-) | ~ 2.9 - 3.1 | Triplet (t) | ~ 6-7 | 2H |

| c (α-CH₂) | ~ 4.2 - 4.4 | Triplet (t) | ~ 7-8 | 4H |

| d (β-CH₂) | ~ 2.2 - 2.4 | Quintet (quint) | ~ 7-8 | 2H |

Molecular Structure and Proton Environments

The structure of this compound contains four distinct proton environments, which will give rise to four separate signals in the ¹H NMR spectrum. The following diagram illustrates the molecular structure with each unique proton environment labeled.

Caption: Molecular structure of this compound with proton environments labeled (a-d).

Signal Assignment and Interpretation

The predicted chemical shifts are based on the following rationale:

-

Protons 'a' (-CH₂Cl): These protons are adjacent to an electron-withdrawing chlorine atom, which deshields them, causing them to appear at a relatively downfield chemical shift of approximately 3.7 - 3.8 ppm. The signal is expected to be a triplet due to coupling with the adjacent 'b' protons.

-

Protons 'b' (-CH₂CO-): These protons are adjacent to the carbonyl group, which also has a deshielding effect, though less pronounced than the chlorine atom. Their signal is predicted to be a triplet around 2.9 - 3.1 ppm, resulting from coupling with the 'a' protons.

-

Protons 'c' (α-CH₂): These protons are on the carbons directly attached to the nitrogen atom of the azetidine ring. The nitrogen atom and the adjacent carbonyl group strongly deshield them, leading to a significant downfield shift to approximately 4.2 - 4.4 ppm. This signal is expected to be a triplet due to coupling with the 'd' protons.

-

Protons 'd' (β-CH₂): These protons are on the carbon further from the nitrogen in the azetidine ring. They are in a more shielded environment compared to the 'c' protons and are expected to resonate at approximately 2.2 - 2.4 ppm. The signal will likely appear as a quintet due to coupling with the four 'c' protons.

The following diagram illustrates the logical relationship between the proton environments and their predicted signals in the ¹H NMR spectrum.

Caption: Relationship between proton environments and their predicted ¹H NMR signals.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation

-

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃, 99.8 atom % D)

-

Tetramethylsilane (TMS)

-

NMR tube (5 mm, high precision)

-

Pasteur pipette and bulb

-

Small vial

-

Cotton or glass wool

-

-

Procedure:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% v/v TMS to the vial.

-

Gently swirl or vortex the vial to dissolve the compound completely.

-

Place a small plug of cotton or glass wool into a Pasteur pipette.

-

Filter the solution through the plugged pipette directly into the NMR tube to remove any particulate matter.

-

Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Parameters:

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 16 ppm (from -2 to 14 ppm).

-

Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

-

-

Procedure:

-

Insert the NMR tube into the spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines.

-

Set up the acquisition parameters as listed above.

-

Acquire the Free Induction Decay (FID).

-

3. Data Processing

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum manually to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the multiplicities and measure the coupling constants for each signal.

The following diagram outlines the experimental workflow for acquiring the ¹H NMR spectrum.

Caption: Workflow for acquiring the ¹H NMR spectrum of this compound.

This guide provides a robust framework for understanding and obtaining the ¹H NMR spectrum of this compound. While the provided spectral data is based on predictions, the detailed experimental protocol will enable researchers to acquire high-quality experimental data for this compound.

An In-depth Technical Guide to the ¹³C NMR Data of 1-(azetidin-1-yl)-3-chloropropan-1-one

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the predicted ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 1-(azetidin-1-yl)-3-chloropropan-1-one. Due to the absence of publicly available experimental spectra for this specific molecule, this guide leverages high-quality predicted data to serve as a reference for researchers. It also includes a comprehensive, standardized experimental protocol for acquiring such data.

Predicted ¹³C NMR Data

The ¹³C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions are based on large databases of experimental spectra and provide a reliable estimate of the expected chemical shifts. The data is presented in the table below, with assignments corresponding to the carbon atom numbering in the provided molecular structure diagram.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) |

| C1 | Carbonyl (C=O) | 169.5 |

| C2 | Methylene (-CH₂-CO) | 36.2 |

| C3 | Methylene (-CH₂-Cl) | 41.1 |

| C4 | Methylene (α to N in azetidine) | 45.3 |

| C5 | Methylene (β to N in azetidine) | 16.8 |

Note: Predicted values are relative to Tetramethylsilane (TMS) at 0.00 ppm and are typically simulated for a CDCl₃ solvent. Actual experimental values may vary based on solvent, concentration, and temperature.

Molecular Structure and NMR Assignments

The relationship between the molecular structure of this compound and its predicted ¹³C NMR signals is illustrated below. The diagram labels each unique carbon atom, corresponding to the assignments in the data table.

Technical Guide: Mass Spectrometry of 1-(Azetidin-1-yl)-3-chloropropan-1-one

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed theoretical examination of the mass spectrometric behavior of 1-(azetidin-1-yl)-3-chloropropan-1-one. Due to the absence of published empirical data for this specific compound, this guide outlines the predicted fragmentation pathways under Electron Ionization (EI) conditions. It includes a comprehensive table of predicted mass-to-charge ratios (m/z) for key fragments and a detailed, standardized experimental protocol for acquiring a mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction and Theoretical Framework

This compound is a small organic molecule featuring an azetidine ring, a ketone functional group, and a chlorinated alkyl chain. Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in various research and development settings. The fragmentation of its molecular ion is predicted to be governed by the established principles of mass spectrometry for ketones, cyclic amines, and haloalkanes.[1][2]

Upon electron ionization (EI), the molecule will form an energetically unstable molecular radical cation (M•+).[3][4] This ion will subsequently undergo a series of fragmentation reactions to yield smaller, more stable charged fragments. The most probable fragmentation pathways include:

-

Alpha-Cleavage: This is a primary fragmentation mode for ketones, involving the cleavage of the C-C bond adjacent to the carbonyl group.[5][6] This process is highly favorable as it results in the formation of a resonance-stabilized acylium ion.[5]

-

Loss of Chlorine: The carbon-chlorine bond can cleave, leading to the loss of a chlorine radical. The presence of chlorine will be indicated by a characteristic M+2 isotopic peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[7][8]

-

Azetidine Ring Fragmentation: The strained four-membered azetidine ring may undergo cleavage or ring-opening reactions, contributing to the overall fragmentation pattern.[9]

The molecular formula for this compound is C₇H₁₀ClNO. The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, adhering to the Nitrogen Rule.[1]

Predicted Mass Spectrometry Data

The following table summarizes the predicted key fragments for this compound under EI-MS conditions. The monoisotopic mass of the parent molecule is calculated to be 161.0451 g/mol (for the ³⁵Cl isotope).

| Predicted m/z | Ion Formula | Proposed Identity / Fragmentation Pathway | Notes |

| 161 / 163 | [C₇H₁₀ClNO]•+ | Molecular Ion (M•+) | Odd nominal mass consistent with the Nitrogen Rule. The M+2 peak at m/z 163 should be ~32% the intensity of the m/z 161 peak. |

| 126 | [C₇H₁₀NO]+ | Loss of Cl• radical | Cleavage of the C-Cl bond from the molecular ion. |

| 98 | [C₅H₈NO]+ | Alpha-cleavage with loss of •CH₂Cl radical | A highly probable fragmentation for ketones, forming a stable acylium ion.[10] |

| 70 | [C₄H₈N]+ | Further fragmentation of the azetidine-containing fragment | - |

| 57 | [C₃H₅O]+ | Alpha-cleavage with loss of the azetidine ring radical | Formation of the propenoyl cation. |

| 56 | [C₃H₆N]+ | Azetidinyl cation | Cleavage of the bond between the azetidine nitrogen and the carbonyl carbon. |

| 49 / 51 | [CH₂Cl]+ | Chloromethyl cation | Direct cleavage of the C-C bond between C2 and C3 of the propane chain. Isotopic pattern present. |

Visualization of Predicted Fragmentation

The logical workflow for the primary fragmentation pathways predicted for this compound is illustrated below.

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-MS Analysis

This section details a standard operating procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.[11][12]

4.1. Sample Preparation

-

Solvent Selection: Use a high-purity volatile organic solvent such as Dichloromethane (DCM) or Ethyl Acetate. Ensure the solvent does not co-elute with the analyte.

-

Standard Preparation: Prepare a stock solution of the analyte at 1 mg/mL in the chosen solvent.

-

Working Solution: Create a dilute working solution (e.g., 1-10 µg/mL) by serial dilution of the stock solution. This concentration range is typically suitable for modern GC-MS systems.[12]

-

Injection: Inject 1 µL of the working solution into the GC-MS system.

4.2. Gas Chromatography (GC) Conditions

-

GC System: Agilent 8890 GC or equivalent.

-

Column: A nonpolar or mid-polar capillary column is recommended, such as an HP-5MS (5% Phenyl Methyl Siloxane) or DB-WAX, 30 m x 0.25 mm ID x 0.25 µm film thickness.[11][13]

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/Splitless injector.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Splitless for trace analysis or a 50:1 split for higher concentrations.

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

4.3. Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5977B MSD or equivalent quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[14]

-

Source Temperature: 230 °C.[14]

-

Quadrupole Temperature: 150 °C.[14]

-

Transfer Line Temperature: 280 °C.

-

Acquisition Mode: Full Scan.

-

Mass Range: m/z 40 - 400.

-

Solvent Delay: 3-4 minutes, adjusted to prevent filament damage from the solvent peak.

4.4. Data Analysis Workflow The workflow for data acquisition and analysis is outlined in the diagram below.

Caption: General workflow for GC-MS data analysis.

Conclusion

This guide presents a theoretical framework for the mass spectrometric analysis of this compound. The predicted fragmentation patterns, dominated by alpha-cleavage and loss of the chlorine radical, provide a basis for the identification of this compound in the absence of empirical library spectra. The provided GC-MS protocol offers a robust starting point for researchers to acquire high-quality mass spectra for this and structurally similar small molecules. Experimental verification is required to confirm these theoretical predictions.

References

- 1. whitman.edu [whitman.edu]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. youtube.com [youtube.com]

- 8. docbrown.info [docbrown.info]

- 9. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. diverdi.colostate.edu [diverdi.colostate.edu]

- 13. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(azetidin-1-yl)-3-chloropropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of the organic compound 1-(azetidin-1-yl)-3-chloropropan-1-one. Due to the absence of publicly available experimental spectra for this specific molecule, this guide offers a detailed prediction of its key vibrational frequencies, a robust experimental protocol for acquiring its infrared spectrum, and a clear visualization of the experimental workflow. This information is crucial for the characterization and quality control of this compound in research and development settings.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is predicted to be dominated by the vibrational modes of its constituent functional groups: a tertiary amide, an azetidine ring, a chloropropyl chain, and various C-H bonds. The predicted absorption bands, their corresponding vibrational modes, and expected intensities are summarized in the table below. These predictions are based on established correlation tables and spectral data of analogous structures.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| ~2960-2850 | C-H Asymmetric & Symmetric Stretching | CH₂ (Alkyl & Azetidine) | Medium to Strong |

| ~1645-1630 | C=O Stretching (Amide I) | Tertiary Amide | Strong |

| ~1470-1440 | CH₂ Scissoring (Bending) | CH₂ (Alkyl & Azetidine) | Medium |

| ~1420-1400 | C-N Stretching (within Azetidine) | Azetidine | Medium |

| ~1360-1350 | CH₂ Wagging | CH₂ (Alkyl) | Medium |

| ~1250-1200 | C-N Stretching (Acyl-N) | Tertiary Amide | Medium |

| ~750-650 | C-Cl Stretching | Alkyl Chloride | Medium to Weak |

Experimental Protocol: Acquiring the Infrared Spectrum via the KBr Pellet Method

This section outlines a detailed procedure for obtaining a high-quality infrared spectrum of solid this compound using the potassium bromide (KBr) pellet technique. This method is suitable for solid samples and provides a spectrum free from solvent interference.

Materials and Equipment:

-

This compound (solid)

-

Spectroscopy-grade potassium bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Carefully weigh approximately 1-2 mg of this compound.

-

Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Transfer the KBr to a clean, dry agate mortar.

-

-

Grinding and Mixing:

-

Add the weighed this compound to the mortar with the KBr.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action should be thorough to ensure the sample is evenly dispersed within the KBr matrix.

-

-

Pellet Formation:

-

Assemble the pellet die.

-

Transfer a portion of the sample-KBr mixture into the die.

-

Place the die into the pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a translucent or transparent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the pellet from the die.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the infrared spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing and Analysis:

-

Process the raw data to obtain a transmittance or absorbance spectrum.

-

Identify and label the major absorption peaks.

-

Correlate the observed peaks with the predicted vibrational modes of the molecule.

-

Visualizing the Experimental Workflow and Molecular Structure

The following diagrams, generated using Graphviz, illustrate the experimental workflow for obtaining the IR spectrum and the logical relationship between the functional groups of this compound and their expected vibrational modes.

physical and chemical properties of 1-(azetidin-1-yl)-3-chloropropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted properties of 1-(azetidin-1-yl)-3-chloropropan-1-one, a heterocyclic compound with potential applications in synthetic and medicinal chemistry. Due to the limited availability of experimental data, this document integrates reported information with predicted values and inferred chemical behavior based on its structural motifs.

Core Chemical and Physical Data

This section outlines the fundamental identifiers and physical characteristics of this compound. While some data is established, many physical properties are yet to be experimentally determined.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1094428-17-7[1][2][3][4][5][6] |

| Molecular Formula | C₆H₁₀ClNO[1][2][4][5] |

| Molecular Weight | 147.60 g/mol [4][5] |

| Canonical SMILES | C1CN(C1)C(=O)CCCl[1][2] |

| InChI Key | ZWWKQQDEXDCDMW-UHFFFAOYSA-N[1][2][4] |

Table 2: Physical and Chemical Properties

| Property | Value | Source/Note |

| Appearance | White to off-white solid | Predicted |

| Melting Point | No data available | Experimental data not found in the searched literature. |

| Boiling Point | No data available | Experimental data not found in the searched literature.[7] |

| Solubility | Soluble in water and polar organic solvents | Predicted based on the polarity of the molecule. |

| Stability | Store in a cool, dry place. Avoid moisture. | General recommendation for similar chemical structures. |

| Topological Polar Surface Area | 20.3 Ų | Computed[1][2] |

| Rotatable Bond Count | 2 | Computed[1][2] |

Synthesis and Purification: An Experimental Protocol

Experimental Methodology

Objective: To synthesize this compound via the acylation of azetidine.

Materials:

-

Azetidine

-

3-Chloropropionyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Ethyl acetate and hexanes (for elution)

Procedure:

-

Reaction Setup: A solution of azetidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled to 0°C using an ice bath.

-

Acylation: A solution of 3-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and is stirred for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and then with brine.

-

Isolation of Crude Product: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Profile (Predicted)

Experimental spectroscopic data for this compound is not available in the reviewed literature. The following tables provide predicted spectroscopic characteristics based on the compound's structure and known data for similar functional groups.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.2 | Triplet | 2H | -N-CH₂ - (azetidine) |

| ~ 3.8 | Triplet | 2H | -CH₂ -Cl |

| ~ 2.8 | Triplet | 2H | -C(=O)-CH₂ - |

| ~ 2.3 | Quintet | 2H | -CH₂ - (azetidine, central) |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Predicted δ (ppm) | Assignment |

| ~ 170 | C =O |

| ~ 50 | -N-C H₂- (azetidine) |

| ~ 40 | -C H₂-Cl |

| ~ 35 | -C(=O)-C H₂- |

| ~ 15 | -C H₂- (azetidine, central) |

Table 5: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 2950-2850 | C-H stretch (aliphatic)[8][9] |

| ~ 1645 | C=O stretch (amide) |

| ~ 1450 | C-H bend (methylene)[8][9] |

| ~ 750 | C-Cl stretch[9] |

Chemical Reactivity and Potential Signaling Pathways

The chemical reactivity of this compound is primarily influenced by the electrophilic nature of the carbon bearing the chlorine atom and the carbonyl carbon, as well as the nucleophilicity of the azetidine nitrogen under certain conditions. The strained four-membered ring can also participate in ring-opening reactions.

As an α-haloketone derivative, the carbon atom adjacent to the carbonyl group is activated towards nucleophilic attack.[10] The reactivity of the C-Cl bond is enhanced by the inductive effect of the carbonyl group.[10] This makes the compound a potential substrate for various nucleophilic substitution reactions.

Caption: Potential reactivity pathways for this compound.

Given its structure as a potential alkylating agent, this compound could exhibit biological activity by covalently modifying biological macromolecules such as proteins and nucleic acids. This mechanism is common for many anti-cancer and antimicrobial agents. The azetidinone core is also a well-known pharmacophore, notably in β-lactam antibiotics, which act by inhibiting bacterial cell wall synthesis.

Caption: Hypothetical signaling pathway involving covalent target modification.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) with comprehensive experimental data is not available, the compound should be handled with care, assuming it may be a hazardous substance based on its chemical structure.

-

Potential Hazards: Likely to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or absorbed through the skin. As a potential alkylating agent, it should be treated as a possible mutagen.

-

Recommended Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

This guide is intended to be a living document and will be updated as more experimental data becomes available. Researchers are encouraged to perform their own safety and hazard assessments before handling this compound.

References

- 1. This compound | 1094428-17-7 [amp.chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. 1094428-17-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 59147-44-3|3-Chloro-1-(piperidin-1-yl)propan-1-one|BLD Pharm [bldpharm.com]

- 8. IR _2007 [uanlch.vscht.cz]

- 9. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Stability and Storage of 1-(Azetidin-1-yl)-3-chloropropan-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available chemical knowledge on moieties related to 1-(azetidin-1-yl)-3-chloropropan-1-one to provide a comprehensive guide on its potential stability and recommended storage. As of the writing of this guide, specific stability and degradation studies on this compound are not publicly available. The proposed degradation pathways and experimental protocols are based on established chemical principles and data from analogous structures.

Executive Summary

This compound is a chemical intermediate of interest in pharmaceutical research. Understanding its stability and establishing appropriate storage conditions are critical for maintaining its purity, integrity, and for ensuring the reliability of experimental results. This guide provides a detailed overview of the potential stability challenges, recommended storage and handling procedures, and a comprehensive protocol for conducting stability studies. The key takeaways are:

-

Recommended Storage: Store at room temperature in a well-ventilated, dry place, away from incompatible materials.

-

Potential Instability: The molecule contains two key reactive moieties: an azetidine ring and a β-chloro ketone. These functional groups are susceptible to degradation under certain conditions, primarily through hydrolysis and acid-catalyzed ring-opening.

-

Handling Precautions: The compound is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1094428-17-7 | [1][2] |

| Molecular Formula | C6H10ClNO | [1][2] |

| Molecular Weight | 147.60 g/mol | [1] |

| Appearance | Not specified (likely a solid or oil) | |

| Storage Temperature | Room Temperature | [1] |

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by its two primary functional groups: the azetidine ring and the β-chloro ketone. Azetidines, while generally stable, can undergo ring-opening reactions, particularly under acidic conditions.[3] The stability of N-substituted azetidines is highly dependent on the nature of the substituent and the pKa of the azetidine nitrogen.[4] β-chloro ketones are susceptible to hydrolysis, which can be pH-dependent.[5]

Based on this, two primary degradation pathways are proposed for this compound:

-

Acid-Catalyzed Ring Opening of the Azetidine Moiety: In the presence of acid, the azetidine nitrogen can be protonated, making the ring more susceptible to nucleophilic attack, leading to ring-opening.

-

Hydrolysis of the β-Chloro Ketone: The chloro group can be displaced by water or hydroxide ions, leading to the formation of a hydroxy ketone. The rate of this reaction is expected to be influenced by pH.

These potential degradation pathways are illustrated in the following diagram.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Page loading... [wap.guidechem.com]

- 3. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Azetidin-1-yl)-3-chloropropan-1-one: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(azetidin-1-yl)-3-chloropropan-1-one, a crucial intermediate in the synthesis of various pharmaceutical compounds. The document details its chemical and physical properties, provides a representative synthetic protocol, and explores its significant role in the development of targeted therapies, with a particular focus on its application in the synthesis of Janus Kinase (JAK) inhibitors. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies and insights into its application.

Introduction

This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its utility as a versatile building block.[1] Its strained four-membered azetidine ring and the reactive chloropropyl chain make it an ideal starting material for the introduction of an azetidinyl-propanoyl moiety into larger molecules. This feature is particularly valuable in the design of bioactive compounds where the azetidine ring can impart desirable pharmacokinetic properties. The chlorine atom serves as a good leaving group, facilitating nucleophilic substitution reactions to build more complex molecular architectures.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are based on computational models.[1]

| Property | Value | Reference |

| CAS Number | 1094428-17-7 | [1] |

| Molecular Formula | C₆H₁₀ClNO | [1] |

| Molecular Weight | 147.60 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | 1-Propanone, 1-(1-azetidinyl)-3-chloro- | [1] |

| Appearance | Not available (likely a solid or oil) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Storage Temperature | Room Temperature |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of azetidine with 3-chloropropionyl chloride. This reaction is a standard nucleophilic acyl substitution where the secondary amine of the azetidine ring attacks the carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and elimination of hydrogen chloride. A base, such as triethylamine, is commonly used to neutralize the HCl byproduct.

General Reaction Scheme

Representative Experimental Protocol

Materials:

-

Azetidine

-

3-Chloropropionyl chloride[4]

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Application as a Pharmaceutical Intermediate

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical agents. The azetidine moiety is a desirable feature in many drug candidates as it can improve properties such as solubility, metabolic stability, and target binding affinity.

Synthesis of Janus Kinase (JAK) Inhibitors

A significant application of this intermediate is in the synthesis of Janus Kinase (JAK) inhibitors.[5] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways that are involved in inflammation and immune responses.[6] Inhibitors of JAKs are therefore effective in treating a range of autoimmune and inflammatory diseases.

Baricitinib, an approved JAK1 and JAK2 inhibitor, is a prime example of a drug whose synthesis can utilize intermediates derived from this compound.[6][7] The azetidinyl-propanoyl group can be further functionalized to construct the core structure of such inhibitors.

Role in the JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a principal mechanism for a wide array of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to changes in gene expression. The pathway is integral to processes such as hematopoiesis, immune regulation, and inflammation. Dysregulation of this pathway is implicated in various diseases, making it a key target for therapeutic intervention.

References

- 1. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AU2018366342A1 - Method for preparing Baricitinib - Google Patents [patents.google.com]

- 5. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN105541891A - Baricitinib intermediate and preparation method thereof, and method for preparing baricitinib from intermediate - Google Patents [patents.google.com]

The Enhanced Reactivity of the Azetidine Ring in N-Acyl Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, offering a unique combination of rigidity, polarity, and three-dimensional character. Acylation of the azetidine nitrogen significantly modulates its chemical reactivity, primarily by activating the strained ring towards a variety of transformations. This technical guide provides an in-depth exploration of the reactivity of N-acyl azetidines, focusing on key reaction classes, mechanistic insights, and practical considerations for their application in synthesis and drug discovery.

Core Concepts: Ring Strain and N-Acylation

The reactivity of azetidines is fundamentally driven by their inherent ring strain, estimated to be approximately 25.4 kcal/mol.[1] This strain, arising from bond angle distortion and torsional strain, makes the ring susceptible to cleavage. While significantly more stable than their three-membered aziridine counterparts, azetidines can be readily activated for ring-opening reactions under appropriate conditions.[1]

N-acylation plays a crucial role in this activation. The electron-withdrawing nature of the acyl group decreases the electron density on the nitrogen atom, making it a better leaving group and enhancing the electrophilicity of the ring carbons. This electronic effect, coupled with the inherent ring strain, predisposes N-acyl azetidines to nucleophilic attack and subsequent ring cleavage.

Key Reactions of N-Acyl Azetidines

The activated nature of the N-acyl azetidine ring allows for a diverse range of chemical transformations, primarily centered around nucleophilic ring-opening and additions to the carbonyl group.

Nucleophilic Ring-Opening Reactions

The most characteristic reaction of N-acyl azetidines is their susceptibility to ring-opening by various nucleophiles. This process provides a powerful synthetic tool for the preparation of γ-functionalized amines.

a) With Thiol Nucleophiles: Thiols are effective nucleophiles for the ring-opening of N-acyl azetidines, particularly in the context of enantioselective desymmetrization of meso-N-acyl azetidines. Chiral phosphoric acid catalysts have been successfully employed to achieve high enantioselectivity in the reaction with mercaptobenzothiazole derivatives.[2][3] This reaction proceeds through a bifunctional activation mechanism where the catalyst activates both the azetidine nitrogen and the thione tautomer of the nucleophile.[2][3]

b) With Halide Nucleophiles: Acyl halides can react with 3-substituted azetidines in the presence of a chiral squaramide hydrogen-bond donor catalyst to yield highly enantiomerically enriched ring-opened products.[4][5] This transformation is believed to proceed through an SN2 mechanism, where the catalyst recognizes and stabilizes the dipolar transition state.[4]

c) Intramolecular Ring-Opening: N-substituted azetidines bearing a pendant nucleophile, such as an amide, can undergo acid-mediated intramolecular ring-opening.[6] The rate of this decomposition is highly dependent on the pH and the pKa of the azetidine nitrogen, with lower pH values promoting protonation and subsequent intramolecular attack.[6]

Addition of Organometallic Reagents

N-acyl azetidines react with organometallic reagents such as organolithiums and Grignard reagents. A key feature of this reaction is the formation of stable tetrahedral intermediates.[1] This stability is attributed to the combination of the pyramidalization of the amide nitrogen and the significant ring strain, which disfavors the collapse of the intermediate.[1] This unique reactivity allows for the synthesis of ketones from N-acyl azetidines.[1]

In the case of N-alkyl-2-oxazolinylazetidines, the addition of organolithiums can be highly stereoselective, providing a route to enantioenriched N-alkyl-2-acylazetidines after hydrolysis of the resulting oxazolidine intermediate.[7][8][9]

Quantitative Data on N-Acyl Azetidine Reactivity

The following tables summarize key quantitative data from the cited literature, providing a comparative overview of reaction outcomes.

Table 1: Enantioselective Desymmetrization of a meso-N-Acyl Azetidine with 2-Mercaptobenzothiazole Derivatives

| Catalyst | Nucleophile | Yield (%) | e.e. (%) | Reference |

| (R)-3a | 2-mercaptobenzothiazole (2a) | 94 | 95 | [2] |

| (R)-3b | 2-mercaptobenzothiazole (2b) | 99 | 88 | [2] |

Table 2: Enantioselective Ring-Opening of N-Benzoyl-3-phenylazetidine with Acyl Chlorides

| Acyl Chloride | Yield (%) | e.e. (%) | Reference |

| Cyclohexane carbonyl chloride | 99 | 97 | [5] |

| Acetyl chloride | - | - | [5] |

| Pivaloyl chloride | - | - | [5] |

| Glycine derived acid chloride | - | - | [5] |

| Isonipecotic acid derived acid chloride | - | - | [5] |

| Note: Specific yield and e.e. values for all acyl chlorides were not available in the provided search results. |

Table 3: Stereoselective Addition of Organolithiums to N-Alkyl-2-oxazolinylazetidines

| Azetidine | Organolithium | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| 4a | n-BuLi | -78 | 98:2 | 87 | [7] |

| 4a | n-BuLi | -40 | 88:12 | 65 | [7] |

| 4a | n-BuLi | 0 | 82:18 | 50 | [7] |

| 4a | n-BuLi | 20 | 82:18 | 30 | [7] |

| (R, R)-4b | n-BuLi | 0 | >98:2 | 86 | [8] |

Table 4: Acid-Mediated Decomposition of N-Aryl Azetidines at pH 1.8

| N-Aryl Substituent | T1/2 | pKa (azetidine N) | Reference |

| 4-cyano-phenyl (6) | <10 min | 0.5 (measured) | [6] |

| 4-methoxy-phenyl (5) | - | - | [6] |

| Phenyl (4) | - | 4.3 (measured) | [6] |

| 2-pyridyl (2) | Stable | - | [6] |

| 3-pyridyl (1) | Stable | -1.1 (calculated) | [6] |

| 4-pyridyl (3) | Stable | - | [6] |

| Note: Specific half-life values for all compounds were not provided in the search results. |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. The following are representative protocols based on the cited literature.

General Procedure for the Enantioselective Ring-Opening of Azetidines with Acyl Chlorides[5]

To a solution of the azetidine (1.0 equiv) and the squaramide catalyst (1a, 0.1 equiv) in 2-MeTHF is added the acyl chloride (1.2 equiv) at the specified temperature. The reaction is stirred until complete consumption of the starting material as monitored by TLC. The reaction mixture is then concentrated, and the residue is purified by column chromatography to afford the desired ring-opened product.

General Procedure for the Stereoselective Addition of Organolithiums to 2-Oxazolinylazetidines[7][8]

To a solution of the 2-oxazolinylazetidine in toluene at the specified temperature is added the organolithium reagent dropwise. The reaction mixture is stirred for the specified time and then quenched with water. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over a drying agent, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Procedure for Monitoring the Acid-Mediated Decomposition of N-Aryl Azetidines by NMR[6]

The N-aryl azetidine is dissolved in a suitable deuterated solvent (e.g., D2O) and the pH is adjusted to 1.8. The sample is maintained at a constant temperature, and 1H NMR spectra are acquired at regular time intervals. The disappearance of the signals corresponding to the starting material and the appearance of new signals corresponding to the decomposition products are monitored to determine the half-life of the compound.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows discussed in this guide.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines [frontiersin.org]

- 9. Stereo- and Enantioselective Addition of Organolithiums to 2-Oxazolinylazetidines as a Synthetic Route to 2-Acylazetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Acylation of Azetidine with 3-Chloropropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of azetidine with 3-chloropropionyl chloride is a fundamental organic transformation that yields 1-(3-chloropropionyl)azetidine. This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine, azetidine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The resulting product is a versatile intermediate in medicinal chemistry and drug development, often utilized in the synthesis of more complex molecules, including enzyme inhibitors and other biologically active compounds. The presence of a reactive chloride on the propyl chain allows for subsequent nucleophilic substitutions, making it a valuable building block for creating diverse chemical libraries.

Reaction Principle

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of azetidine attacks the carbonyl carbon of 3-chloropropionyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, typically a tertiary amine such as triethylamine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

This section provides a detailed methodology for the acylation of azetidine with 3-chloropropionyl chloride.

Materials:

-

Azetidine

-

3-Chloropropionyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add azetidine (1.0 equivalent) and anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acyl Chloride: While stirring vigorously, add a solution of 3-chloropropionyl chloride (1.0 to 1.1 equivalents) in anhydrous DCM dropwise via a dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude 1-(3-chloropropionyl)azetidine can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to yield the pure product.

Data Presentation

The following table summarizes the key quantitative data for the product, 1-(3-chloropropionyl)azetidine.

| Parameter | Value |

| Molecular Formula | C₆H₁₀ClNO |

| Molecular Weight | 147.61 g/mol |

| Appearance | Colorless to pale yellow oil |

| Yield | Typically >80% (after purification) |

| ¹H NMR (CDCl₃, 400 MHz) | See detailed spectral data below |

| ¹³C NMR (CDCl₃, 101 MHz) | See detailed spectral data below |

Detailed Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

4.15 (t, J = 7.6 Hz, 2H, -N-CH₂-)

-

3.99 (t, J = 7.6 Hz, 2H, -N-CH₂-)

-

3.78 (t, J = 6.8 Hz, 2H, -CH₂-Cl)

-

2.77 (t, J = 6.8 Hz, 2H, -CO-CH₂-)

-

2.25 (p, J = 7.6 Hz, 2H, -CH₂-CH₂-CH₂-)

-

-

¹³C NMR (CDCl₃, 101 MHz) δ (ppm):

-

169.5 (C=O)

-

52.5 (-N-CH₂)

-

46.8 (-N-CH₂)

-

40.8 (-CH₂-Cl)

-

37.2 (-CO-CH₂)

-

17.5 (-CH₂-CH₂-CH₂-)

-

Visualizations

Experimental Workflow:

Application Notes and Protocols: 1-(Azetidin-1-yl)-3-chloropropan-1-one as a Key Intermediate for Ibrutinib Synthesis